6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride
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Overview
Description
6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride can be synthesized through various methods. One common approach involves the metal carbonyl mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles. This method uses ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates, which are irradiated with a 365 nm LED in the presence of Fe(CO)5 in wet solvents at room temperature for 2 hours, followed by heating at 80°C for 2 hours . This procedure yields ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . The compound binds to the active site of the enzyme, preventing the conversion of hypoxanthine to uric acid, thereby reducing uric acid levels in the body.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar in structure but lacks the chloride group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains additional carboxamide groups, offering different chemical properties.
1,6-Dihydropyrimidine-5-carbonitrile: Features a nitrile group instead of a chloride group.
Uniqueness
6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research.
Properties
CAS No. |
59793-47-4 |
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Molecular Formula |
C5H3ClN2O2 |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
6-oxo-1H-pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C5H3ClN2O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H,7,8,10) |
InChI Key |
BCGVVCKTJPNYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=N1)C(=O)Cl |
Origin of Product |
United States |
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